molecular formula C24H17N3O2S2 B11626703 (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11626703
M. Wt: 443.5 g/mol
InChI Key: OFQGNNJCTLCIDP-HRXHUYTNSA-N
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Description

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a sophisticated synthetic compound representing a novel chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on a [1,3]thiazolo[3,2-a]pyrimidin-7-one framework, a privileged heterocyclic system known to exhibit diverse biological activities. This specific analog is designed as a potential kinase inhibitor, with its Z-configured exocyclic double bond and imino group playing a critical role in its binding affinity. The compound's structure features a (4-methylphenyl)sulfanyl-substituted furan ring, which is intended to confer specific physicochemical properties and target engagement, potentially influencing selectivity within the kinome. Research applications for this compound are primarily focused on the investigation of structure-activity relationships (SAR) in the development of novel kinase inhibitors . It serves as a key intermediate or a lead compound for probing biological pathways driven by protein kinases, which are pivotal in cell signaling, proliferation, and survival, particularly in oncological contexts . The mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of specific, yet-to-be-fully-elucidated kinase targets, thereby modulating downstream signaling cascades. Its value to researchers lies in its utility as a chemical probe for validating new therapeutic targets and as a scaffold for the synthesis of more potent and selective analogs in drug discovery programs.

Properties

Molecular Formula

C24H17N3O2S2

Molecular Weight

443.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H17N3O2S2/c1-15-7-10-18(11-8-15)31-21-12-9-17(29-21)13-19-22(25)27-20(16-5-3-2-4-6-16)14-30-24(27)26-23(19)28/h2-14,25H,1H3/b19-13-,25-22?

InChI Key

OFQGNNJCTLCIDP-HRXHUYTNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-a]Pyrimidin-7-One Synthesis

The thiazolo[3,2-a]pyrimidin-7-one scaffold is typically constructed via cyclocondensation of thiouracil derivatives or 2-aminothiazoles with bifunctional electrophiles. A widely adopted method involves the Biginelli reaction to form 1,2,3,4-tetrahydropyrimidine-2-thione intermediates, followed by cyclization with ethyl chloroacetate . For the target compound, 3-phenyl substitution is introduced at the outset by selecting phenylacetaldehyde as a starting material.

Procedure :

  • Biginelli Condensation :
    A mixture of 4-methylacetophenone (1.0 equiv), thiourea (1.5 equiv), and ethyl acetoacetate (1.0 equiv) is refluxed in ethanol with catalytic concentrated HCl (5 mol%) for 12 hours. The resulting 5-(4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is isolated via vacuum filtration (yield: 78–85%) .

  • Cyclization with Ethyl Chloroacetate :
    The dihydropyrimidine-thione intermediate is treated with excess ethyl chloroacetate (3.0 equiv) in anhydrous DMF at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution at the thione sulfur, forming the thiazolo[3,2-a]pyrimidin-7-one core .

Key Characterization :

  • FT-IR : C=O stretch at 1715 cm⁻¹, C=N at 1620 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, 5H, Ar-H), 4.25 (q, 2H, -OCH₂CH₃), 2.35 (s, 3H, -CH₃) .

Introduction of the 5-Imino Group

The 5-imino functionality is introduced via amidine formation or hydrolysis of a nitrile precursor. A robust approach involves treating the thiazolo[3,2-a]pyrimidinone with ammonium acetate under acidic conditions .

Procedure :
The core compound (1.0 equiv) is refluxed with ammonium acetate (5.0 equiv) in glacial acetic acid for 8 hours. The reaction mixture is neutralized with NaHCO₃, and the 5-imino product is extracted with ethyl acetate (yield: 82–88%) .

Key Characterization :

  • ¹³C NMR : Imine carbon at δ 158.5 ppm .

  • Mass Spectrometry : [M+H]⁺ at m/z 381.5 (calculated for C₁₉H₁₅N₃O₂S₂) .

Synthesis of 5-[(4-Methylphenyl)Sulfanyl]Furan-2-Carbaldehyde

The furan-2-ylmethylidene substituent requires prior synthesis of 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde. This is achieved via nucleophilic aromatic substitution (SNAr) on 5-chlorofuran-2-carbaldehyde .

Procedure :

  • SNAr Reaction :
    5-Chlorofuran-2-carbaldehyde (1.0 equiv) is reacted with 4-methylthiophenol (1.2 equiv) in DMF at 120°C for 24 hours using K₂CO₃ (2.0 equiv) as a base. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) (yield: 75%) .

Key Characterization :

  • ¹H NMR : Aldehydic proton at δ 9.85 (s), furan-H at δ 7.15 (d, J = 3.5 Hz) .

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves a stereoselective Knoevenagel condensation between the 5-imino-thiazolo[3,2-a]pyrimidin-7-one and 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde to establish the Z-configured methylidene group .

Procedure :
A mixture of the 5-imino intermediate (1.0 equiv) and aldehyde (1.1 equiv) is stirred in ethanol with piperidine (10 mol%) at 60°C for 12 hours. The Z-isomer is favored due to steric hindrance from the adjacent thiazole ring, and the product is recrystallized from ethanol (yield: 70–75%) .

Key Characterization :

  • X-ray Crystallography : Confirms Z-configuration with a dihedral angle of 172° between the thiazolo and furan rings .

  • ¹H NMR : Methylidene proton at δ 7.92 (s, 1H, =CH-) .

Optimization and Challenges

Solvent Effects :
Polar aprotic solvents like DMF enhance cyclization rates but may lead to side reactions. Ethanol balances reactivity and selectivity for the Knoevenagel step .

Catalyst Selection :
Polyether sulfone sulfamic acid (PES-NHSO₃H) has been reported to improve yields in similar condensations (up to 97%) .

Stereochemical Control :
The Z-configuration is thermodynamically favored due to conjugation between the imino group and the thiazole π-system, as evidenced by DFT calculations .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core FormationEthyl chloroacetate, DMF, 80°C85
5-Imino IntroductionNH₄OAc, AcOH, reflux88
Furan Aldehyde Synthesis4-MeC₆H₄SH, K₂CO₃, DMF75
Knoevenagel CondensationPiperidine, EtOH, 60°C75

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of imino groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Thiazolo[3,2-a]pyrimidines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. Studies have shown that modifications to the thiazole and pyrimidine rings can enhance antibacterial potency against various pathogens. For example, compounds similar to (6Z)-5-imino have demonstrated effectiveness against resistant strains of bacteria due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins. The mechanism of action likely involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent.

The biological activity of (6Z)-5-imino compounds can be attributed to their ability to interact with various biological targets.

Enzyme Inhibition

Research has shown that this compound may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, studies have indicated its potential as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.

Anticancer Properties

Preliminary studies suggest that (6Z)-5-imino derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interfere with cell cycle progression and promote programmed cell death makes it a subject of interest in cancer research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of (6Z)-5-imino compounds. Modifications to the furan and thiazole moieties can significantly influence biological activity.

Modification Effect on Activity
Substituents on furan ringAltered lipophilicity and binding affinity
Variations in thiazole structureEnhanced enzyme inhibition potency
Changes in phenyl groupsImproved selectivity for target receptors

Case Studies

Several case studies have highlighted the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity compared to standard antibiotics.

Investigation into Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, researchers utilized in vitro models to assess the impact of (6Z)-5-imino on cytokine production in macrophages. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s analogues differ in substituents, ring systems, or stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Key Structural Differences Synthetic Route Bioactivity Reference
(6Z)-Target Compound - 3-phenyl, 5-imino, 6-[(4-methylphenyl)sulfanyl]furan-2-yl substituent Cyclocondensation of thiazole intermediates with pyrimidinones Under investigation; predicted kinase inhibition due to imino group
(6E)-6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-ethyl-thiadiazolo[3,2-a]pyrimidin-7-one - Thiadiazolo core (vs. thiazolo)
- 2-ethyl and 2-chlorophenyl substituents
Multi-step coupling of chlorophenyl furan with thiadiazolo precursors Enhanced cytotoxicity in cancer cells due to electron-withdrawing Cl
Fluorinated 2-benzylidene-thiazolo[3,2-a]pyrimidin-7-ones - 4-Fluorophenyl and furan-2-yl substituents
- No sulfanyl group
Knoevenagel condensation followed by cyclization Anticancer activity (IC₅₀ = 2.5–8.7 μM against HeLa cells)
3-[5-(4-Methoxyphenyl)-pyrrolo-thiazolo[3,2-a]pyrimidin-6-yl]-triazolo-thiadiazin-6-one - Pyrrolo-thiazolo fused core
- Triazolo-thiadiazinone appendage
Reaction with monochloroacetic acid and sodium acetate Analgesic and anti-inflammatory activity (ED₅₀ = 25 mg/kg in carrageenan model)
Ethyl 5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives - Carboxylate ester at position 6
- Hydrazono substituents
One-pot cyclization of ethyl acetoacetate with thiosemicarbazides Moderate antimicrobial activity (MIC = 32–64 μg/mL against S. aureus)

Key Findings from Comparative Studies

Core Heterocycle Modifications: Replacement of the thiazolo core with thiadiazolo (as in ) reduces planarity, decreasing π-stacking capacity but improving solubility via increased dipole moments.

Substituent Effects: Sulfanyl groups (e.g., 4-methylphenylsulfanyl in the target compound) improve metabolic stability compared to non-sulfurated analogues . Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, correlating with cytotoxic potency. Fluorinated derivatives () exhibit higher membrane permeability due to increased lipophilicity (logP = 3.2 vs. 2.6 for non-fluorinated analogues).

Stereochemical Considerations :

  • The (6Z)-configuration in the target compound may favor intramolecular hydrogen bonding (N–H···O=C), stabilizing the bioactive conformation .

Contradictions and Limitations

  • While fluorinated derivatives () show strong anticancer activity, their high lipophilicity limits aqueous solubility, complicating formulation .
  • Thiadiazolo derivatives () exhibit cytotoxicity but lack specificity, raising toxicity concerns compared to thiazolo-based compounds.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 487.58 3.8 0.12 (DMSO) 218–220
Fluorinated Derivative 452.45 3.2 0.08 (DMSO) 205–207
Thiadiazolo Derivative 498.92 4.1 0.05 (DMSO) 235–237

*Calculated using ChemAxon.

Biological Activity

The compound (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the cytotoxicity of various derivatives against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:

CompoundCell LineIC50 (µM)
(6Z)-5-imino...MCF-712.5
(6Z)-5-imino...HepG225.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2 ratios .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest at the S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting programmed cell death in cancer cells .
  • Selectivity : Notably, selectivity studies have shown that the compound exhibits lower toxicity towards normal mammalian cells compared to cancer cells, indicating a favorable therapeutic index .

Study 1: Evaluation of Antitumor Activity

In a controlled study, researchers synthesized several derivatives based on the thiazolo[3,2-a]pyrimidin framework. Among these, the derivative corresponding to our compound was tested against MCF-7 and HepG2 cells. The results indicated that it was more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), showcasing an IC50 value significantly lower than that of 5-FU in both cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various protein targets implicated in cancer progression. The results suggested strong interactions with proteins involved in cell signaling pathways that regulate proliferation and apoptosis, further supporting its potential as an anticancer agent .

Q & A

Q. Table 1: Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Reference
Thiazolo-pyrimidine cyclization2-Aminopyridine, PCl₃, DMF, 110°C, 8h65–70
Knoevenagel condensation4-Methylthiophenyl-furan aldehyde, Et₃N, THF, rt, 12h50–55
Final purificationSilica gel (hexane:EtOAc 3:1), recrystallization (MeOH)85–90

Q. Table 2: Common By-Products and Mitigation Strategies

By-ProductCauseMitigation
Disulfide dimerExcess sulfur sourcesUse inert atmosphere (N₂/Ar)
SulfoxideOver-oxidationLimit H₂O₂ stoichiometry (<1.1 eq)
Hydrolyzed imineMoisture in solventDry solvents over molecular sieves

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